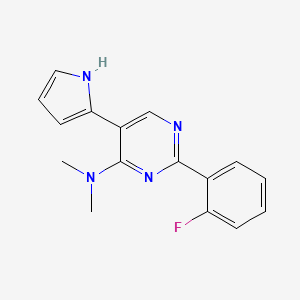

2-(2-Fluorophenyl)-N,N-dimethyl-5-(1H-pyrrol-2-yl)pyrimidin-4-amine

Description

Properties

CAS No. |

823795-86-4 |

|---|---|

Molecular Formula |

C16H15FN4 |

Molecular Weight |

282.32 g/mol |

IUPAC Name |

2-(2-fluorophenyl)-N,N-dimethyl-5-(1H-pyrrol-2-yl)pyrimidin-4-amine |

InChI |

InChI=1S/C16H15FN4/c1-21(2)16-12(14-8-5-9-18-14)10-19-15(20-16)11-6-3-4-7-13(11)17/h3-10,18H,1-2H3 |

InChI Key |

GCBZRTOSWTZKAK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=NC=C1C2=CC=CN2)C3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(1H-pyrrol-2-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

Attachment of the Pyrrole Moiety: The pyrrole moiety can be attached through a cross-coupling reaction, such as a Suzuki or Heck reaction, using a pyrrole boronic acid or pyrrole halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-N,N-dimethyl-5-(1H-pyrrol-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Halogenated solvents, strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a pyrimidine N-oxide, while reduction could produce a fully reduced pyrimidine derivative.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(1H-pyrrol-2-yl)pyrimidin-4-amine as an anticancer agent. The compound exhibits inhibitory effects on various cancer cell lines, suggesting its role in targeting specific molecular pathways involved in tumor growth and proliferation. For instance, research indicates that compounds with similar structures can inhibit the activity of kinases involved in cancer progression .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The pyrimidine moiety is often associated with neuroprotective effects, making this compound a candidate for further exploration in neuropharmacology .

Antiviral Properties

The compound has shown promise in antiviral research, particularly against viral infections that affect the central nervous system. Its mechanism may involve inhibiting viral replication or enhancing host immune responses. This application is particularly relevant given the current global health landscape where antiviral agents are critically needed .

Data Table: Summary of Research Findings

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and evaluated their efficacy against various cancer cell lines. The results demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective effects of this compound involved administering it to models of oxidative stress-induced neuronal injury. The findings revealed that treatment with the compound significantly reduced markers of apoptosis and inflammation, suggesting its therapeutic potential for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(1H-pyrrol-2-yl)pyrimidin-4-amine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons

The compound’s uniqueness arises from its pyrrole-pyrimidine hybrid structure and fluorophenyl substitution . Below is a comparison with key analogs:

Functional Comparisons

Reactivity and Stability :

- Target Compound : The pyrrole ring participates in hydrogen bonding and π-π interactions, stabilizing its conformation .

- Trifluoromethyl Analogs (e.g., (2-(Trifluoromethyl)pyrimidin-5-yl)methanol): The -CF₃ group increases electron-withdrawing effects but reduces solubility compared to the pyrrole substituent .

Physicochemical Properties :

- Solubility : The dimethylamine group in the target compound increases water solubility compared to nitro- or chloro-substituted analogs (e.g., 4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine) .

- Lipophilicity : Fluorine atoms and aromatic rings (pyrrole, phenyl) contribute to higher logP values, favoring blood-brain barrier penetration .

Biological Activity

2-(2-Fluorophenyl)-N,N-dimethyl-5-(1H-pyrrol-2-yl)pyrimidin-4-amine, identified by its CAS number 823795-86-4, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its antiproliferative, antibacterial, and antifungal properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 282.316 g/mol. The structure features a pyrimidine ring substituted with a fluorophenyl group and a pyrrole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 823795-86-4 |

| Molecular Formula | C16H15FN4 |

| Molecular Weight | 282.316 g/mol |

| LogP | 3.3438 |

| PSA | 44.81 Ų |

Antiproliferative Activity

Research has demonstrated that derivatives of pyrimidine and pyrrole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted that modifications in the structure of similar compounds led to enhanced inhibition of tubulin assembly in HeLa cells, resulting in mitotic delay and subsequent cell death . The specific compound under consideration has shown promise in preliminary assays targeting cancer cell proliferation.

Case Study: HeLa Cell Line

In vitro studies using the HeLa cell line revealed that compounds structurally related to this compound inhibit cell growth effectively. The mechanism involves disruption of microtubule dynamics, which is critical for mitosis .

Antibacterial Activity

The compound's antibacterial potential has been evaluated against various strains of bacteria. A comparative study found that derivatives similar to this compound exhibited minimal inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups such as fluorine enhances antibacterial activity by increasing the compound's lipophilicity and membrane permeability.

Table: Antibacterial Activity Summary

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 |

| Escherichia coli | 8.33 - 23.15 |

| Enterococcus faecalis | 11.29 - 77.38 |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against Candida albicans and Fusarium oxysporum. The MIC values for these fungi ranged from moderate to high, indicating potential for further development as an antifungal agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.